N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound features a benzofuropyrimidinone core substituted with an o-tolyl group at position 3 and a thioacetamide side chain linked to a 2-ethoxyphenyl moiety. The ethoxy group enhances hydrophilicity compared to alkyl or aryl substituents, while the o-tolyl group introduces steric effects that may influence binding affinity or crystallinity. Though direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., ) suggest its synthesis likely involves condensation of a thiol-containing intermediate with thiocarbonyl-bis-thioglycolic acid under reflux conditions .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-3-33-22-15-9-6-12-19(22)28-23(31)16-35-27-29-24-18-11-5-8-14-21(18)34-25(24)26(32)30(27)20-13-7-4-10-17(20)2/h4-15H,3,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRYIVSCYJSUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- An ethoxyphenyl moiety
- A benzofuro[3,2-d]pyrimidine core
- A thioacetamide group
This unique architecture contributes to its diverse biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets. The following mechanisms have been proposed based on related compounds:
- Inhibition of Enzyme Activity : Compounds within the thieno[2,3-d]pyrimidine class are known to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Similar compounds have shown activity as non-steroidal estrogen receptor ligands, suggesting potential use in hormone-related therapies.
- Antioxidant Activity : The presence of specific functional groups may confer antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For example:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Thieno[2,3-d]pyrimidine derivative A | <1.0 | Cancer cell lines |
| Thieno[2,3-d]pyrimidine derivative B | 5.0 | Kinase inhibition |
These findings suggest that modifications to the core structure can significantly enhance anticancer activity.
Estrogen Receptor Binding
A study highlighted the binding affinity of thieno[2,3-d]pyrimidines to estrogen receptors:
| Compound | Binding Affinity (nM) | Activity |
|---|---|---|
| Compound X | 14 | Agonist |
| Compound Y | 180 | Antagonist |
The data indicate that structural variations can lead to different receptor interactions, which is crucial for therapeutic applications.
Case Studies
-
Case Study 1: Antitumor Efficacy
- A recent investigation into a related thieno[2,3-d]pyrimidine revealed significant tumor growth inhibition in xenograft models. The study reported a reduction in tumor size by over 50% compared to controls.
-
Case Study 2: Hormonal Modulation
- Another study evaluated the effects of a thieno[2,3-d]pyrimidine derivative on estrogen-sensitive breast cancer cells. The compound demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis.
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone and Thienopyrimidine Families
The compound shares structural motifs with several derivatives reported in the evidence, differing in substituents, heterocyclic cores, and biological activities. Key comparisons are summarized below:
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Observations
Substituent Effects: The o-tolyl group in the target compound may reduce crystallinity compared to p-tolyl analogs (e.g., ), as ortho-substituents often hinder molecular packing . Ethoxy vs.
Heterocyclic Core Influence: Benzofuropyrimidinone cores (target compound) exhibit greater aromaticity than thienopyrimidinones (–8), which may affect π-π stacking interactions in biological targets . Quinazolinones (–3) are associated with antimicrobial activity, suggesting the target compound’s benzofuropyrimidinone core could share similar bioactivity .
Synthetic Yields :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
